molecular formula C22H19N3O3 B4770560 2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4770560
M. Wt: 373.4 g/mol
InChI Key: HKBKYRDCNJRFER-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidin-4(1H)-one class, characterized by a fused pyridine-pyrimidine core. Key structural features include:

  • 2-Hydroxy group at position 2, contributing to hydrogen-bonding interactions.
  • Naphthalen-2-yl substituent at position 5, enhancing aromatic stacking and lipophilicity.

The tetrahydrofuran-derived substituent suggests possible derivatization from intermediates like 5-iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one () via substitution or coupling reactions.

Properties

IUPAC Name

5-naphthalen-2-yl-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-21-19-18(16-8-7-14-4-1-2-5-15(14)12-16)9-10-23-20(19)25(22(27)24-21)13-17-6-3-11-28-17/h1-2,4-5,7-10,12,17H,3,6,11,13H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBKYRDCNJRFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and pyrido[2,3-d]pyrimidine precursors. The key steps in the synthesis may involve:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the naphthalen-2-yl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The naphthalen-2-yl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly cancer.

    Industry: The compound can be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their properties, and biological activities:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Method Reference
2-Hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one (Target) 5-naphthalen-2-yl, 1-(THF-2-ylmethyl), 2-OH ~403.4* Not reported Likely multistep alkylation -
5-Naphthalen-1-yl-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one () 5-naphthalen-1-yl, 2-thioxo ~342.4 Not reported Microwave irradiation, chitosan
5-(Furan-2-yl)-2-hydroxy-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one () 5-furan-2-yl, 1-(THF-2-ylmethyl), 2-OH ~311.3 Not reported Unclear (PubChem entry)
2-(2-Benzylidenehydrazinyl)-5-(1H-indol-3-yl)-7-(naphthalen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one () 5-indol-3-yl, 7-naphthalen-2-yl, 2-hydrazinyl 506.56 (MS data) Antitumor, antimicrobial Recrystallization (DMF/EtOH)
5-[(2-Hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one () 2-hydroxy-naphthalen-1-yl, 2-thioxo ~376.4 Not reported Unclear

*Calculated based on molecular formula.

Key Structural and Functional Differences:

Substituent Position and Nature: The naphthalen-2-yl group in the target compound (vs. naphthalen-1-yl in and ) may alter π-π stacking interactions and binding affinity in biological systems. Hydroxy vs.

Tetrahydrofuran Substituent: The tetrahydrofuran-2-ylmethyl group in the target compound is distinct from simpler alkyl or aryl substituents in analogs (e.g., ). This group introduces a chiral center and may modulate pharmacokinetic properties, as seen in related tetrahydrofuran-containing pyrimidinones ().

Thioxo-containing analogs () are often associated with kinase inhibition but may exhibit higher toxicity due to reactive sulfur .

Research Findings and Implications

  • Synthetic Challenges : The tetrahydrofuran-2-ylmethyl group in the target compound likely requires stereoselective synthesis, as seen in related compounds ().
  • Structure-Activity Relationships (SAR) :
    • Substitution at position 5 with naphthalen-2-yl (vs. naphthalen-1-yl) may enhance target binding due to improved spatial orientation.
    • The 2-hydroxy group could improve solubility but may necessitate prodrug strategies to enhance bioavailability.
  • Therapeutic Potential: Based on analogs (), the target compound is a candidate for antitumor or antimicrobial testing, particularly against tyrosine kinase-driven cancers or Gram-positive bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-hydroxy-5-(naphthalen-2-yl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

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